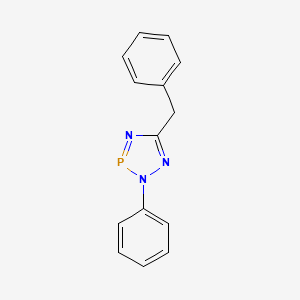
5-Benzyl-2-phenyl-2H-1,2,4,3-triazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-phenyl-2H-1,2,4,3-triazaphosphole: is a heterocyclic compound that contains a phosphorus atom within a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-phenyl-2H-1,2,4,3-triazaphosphole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl azide with phenylphosphine in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the triazaphosphole to its corresponding phosphine.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Benzyl-2-phenyl-2H-1,2,4,3-triazaphosphole is used as a ligand in coordination chemistry due to its ability to bind to metal centers, forming stable complexes.
Biology: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its unique structure allows for interactions with biological targets that are not accessible to other compounds.
Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: In materials science, this compound is investigated for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-phenyl-2H-1,2,4,3-triazaphosphole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The triazole ring and the phosphorus atom play crucial roles in these interactions, facilitating binding to the target sites and modulating their activity.
Comparison with Similar Compounds
5-Benzyl-2-phenyl-2H-1,2,3-triazole: Similar structure but lacks the phosphorus atom.
2-Phenyl-5-methyl-2H-1,2,3-triazole: Contains a methyl group instead of a benzyl group.
1,2,4-Triazole: The parent compound without any substituents.
Uniqueness: 5-Benzyl-2-phenyl-2H-1,2,4,3-triazaphosphole is unique due to the presence of the phosphorus atom within the triazole ring. This feature imparts distinct chemical and physical properties, such as enhanced reactivity and the ability to form stable complexes with metals. These properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61821-65-6 |
|---|---|
Molecular Formula |
C14H12N3P |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
5-benzyl-2-phenyl-1,2,4,3-triazaphosphole |
InChI |
InChI=1S/C14H12N3P/c1-3-7-12(8-4-1)11-14-15-17(18-16-14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
SZEUYSZOVZSHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN(P=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















